molecular formula C17H17NO3S2 B2449103 2-(5-methylthiophen-2-yl)-N-[(E)-2-phenylethenyl]sulfonylcyclopropane-1-carboxamide CAS No. 1334034-27-3

2-(5-methylthiophen-2-yl)-N-[(E)-2-phenylethenyl]sulfonylcyclopropane-1-carboxamide

Cat. No.: B2449103
CAS No.: 1334034-27-3
M. Wt: 347.45
InChI Key: FGIJTVJTTYMBAQ-UHFFFAOYSA-N
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Description

2-(5-methylthiophen-2-yl)-N-[(E)-2-phenylethenyl]sulfonylcyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C17H17NO3S2 and its molecular weight is 347.45. The purity is usually 95%.
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Properties

IUPAC Name

2-(5-methylthiophen-2-yl)-N-[(E)-2-phenylethenyl]sulfonylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S2/c1-12-7-8-16(22-12)14-11-15(14)17(19)18-23(20,21)10-9-13-5-3-2-4-6-13/h2-10,14-15H,11H2,1H3,(H,18,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIJTVJTTYMBAQ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2CC2C(=O)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)C2CC2C(=O)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-methylthiophen-2-yl)-N-[(E)-2-phenylethenyl]sulfonylcyclopropane-1-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C15H15N1O2S1C_{15}H_{15}N_{1}O_{2}S_{1}, with a molecular weight of approximately 283.35 g/mol. The structure features a cyclopropane ring, which is known for its unique reactivity and potential therapeutic applications.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

1. Anticancer Activity
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The sulfonamide group in the molecule may play a crucial role in modulating cellular pathways involved in cancer progression. For instance, derivatives of sulfonamides have been documented to possess cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

2. Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Sulfonamides are known to inhibit the production of pro-inflammatory cytokines, which can be beneficial in treating conditions characterized by chronic inflammation.

3. Antioxidant Properties
Preliminary studies suggest that this compound may possess antioxidant capabilities, helping to neutralize free radicals and reduce oxidative stress in cells. This property is particularly important in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • PPAR Activation : Similar compounds have been shown to activate peroxisome proliferator-activated receptors (PPARs), which are critical in regulating lipid metabolism and glucose homeostasis.
  • Inhibition of Enzymatic Pathways : The sulfonyl group may inhibit specific enzymes involved in inflammatory pathways, thus reducing the production of inflammatory mediators.

Case Studies

Several case studies highlight the biological activity of related compounds:

StudyCompoundFindings
Thiazolidinedione DerivativesDemonstrated activation of PPARγ, enhancing insulin sensitivity and exhibiting anti-inflammatory effects.
Sulfonamide DerivativesInhibited tumor growth in various cancer cell lines through apoptosis induction.
Antioxidant StudiesShowed significant reduction in oxidative stress markers when tested in vitro.

Scientific Research Applications

Medicinal Chemistry

The compound's structural components suggest potential applications in drug development, particularly as an anticancer agent. Compounds with similar structures have shown significant biological activity, including:

  • Antitumor Activity : Research indicates that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with thiophene and sulfonamide structures have been reported to show activity against breast, colon, and cervical cancer cells .
  • Antimicrobial Properties : The sulfonamide functional group is associated with antibacterial effects. Similar compounds have been investigated for their ability to inhibit bacterial growth, making this compound a candidate for further exploration in antibiotic development .

Materials Science

The unique electronic properties of the phenylethenyl and thiophene groups suggest potential applications in the development of organic semiconductors or materials for electronic devices. The conjugated system may lead to:

  • Conductive Polymers : The incorporation of this compound into polymer matrices could enhance conductivity and stability, making it suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaic cells.
  • Sensors : The reactivity of the compound may allow it to be used in sensor technologies, particularly for detecting environmental pollutants or biological markers.

Q & A

Basic Question: What are the recommended synthetic routes for 2-(5-methylthiophen-2-yl)-N-[(E)-2-phenylethenyl]sulfonylcyclopropane-1-carboxamide?

Methodological Answer:
The synthesis involves multi-step optimization:

Cyclopropane Core Formation : Use [2+1] cycloaddition of carbenes or transition metal-catalyzed methods to construct the strained cyclopropane ring .

Sulfonamide Linkage : React the cyclopropane-carboxylic acid intermediate with (E)-styrenesulfonamide via coupling agents like EDCI/HOBt in dichloromethane under nitrogen .

Thiophene Substitution : Introduce the 5-methylthiophen-2-yl group via Suzuki-Miyaura cross-coupling with Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in THF/water .
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Yield optimization requires temperature control (0–60°C) and inert atmospheres.

Advanced Question: How can reaction conditions be optimized to improve stereochemical purity of the (E)-styrenesulfonamide moiety?

Methodological Answer:

  • Geometric Isomer Control : Use photoirradiation (λ = 300–350 nm) to favor the (E)-isomer during sulfonamide formation, as UV-Vis spectroscopy monitors isomer ratios .
  • Catalytic Additives : Additives like CuI or DABCO suppress side reactions (e.g., cyclopropane ring opening) .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce stereoselectivity; mixed solvents (toluene/DMF) balance yield and purity .

Basic Question: What spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropane protons at δ 1.2–2.0 ppm, thiophene protons at δ 6.8–7.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • IR : Sulfonyl S=O stretches appear at ~1350–1150 cm⁻¹; amide C=O at ~1650 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Question: How can conflicting NMR data for cyclopropane derivatives be resolved?

Methodological Answer:

  • Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening in cyclopropane protons .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated (B3LYP/6-311+G(d,p)) chemical shifts using Gaussian or ORCA .
  • X-ray Crystallography : Resolve ambiguities via single-crystal diffraction (e.g., CCDC deposition) to confirm bond angles and stereochemistry .

Basic Question: What biological assays are suitable for evaluating this compound’s therapeutic potential?

Methodological Answer:

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains; MIC values <10 µg/mL indicate activity .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination; compare to cisplatin controls .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., HDAC inhibition) using fluorogenic substrates like Boc-Lys(Ac)-AMC .

Advanced Question: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Substituent Variation : Replace the 5-methylthiophene with 5-chloro or 5-nitro groups to assess electronic effects on bioactivity .
  • Sulfonamide Modifications : Test N-alkyl vs. N-aryl sulfonamides for solubility-logP trade-offs .
  • Cyclopropane Ring Expansion : Compare bioactivity of cyclopropane vs. cyclohexane analogs to evaluate strain energy contributions .
  • Data Table :
DerivativeModificationIC₅₀ (µM, HeLa)LogP
ParentNone12.32.8
5-Cl-ThiopheneElectron-withdrawing8.73.1
N-Benzyl sulfonamideBulkier substituent15.93.5

Basic Question: How to assess compound stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
  • Plasma Stability : Add to human plasma (37°C, 1h); precipitate proteins with acetonitrile and analyze supernatant .
  • Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines); track photodegradants with LC-MS .

Advanced Question: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with HDAC8 (PDB: 1T69). Key residues: Asp101, His143 .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability; calculate RMSD/RMSF .
  • Free Energy Calculations : MM-PBSA/GBSA estimates ΔG binding; correlate with experimental IC₅₀ .

Basic Question: How to address low solubility in aqueous media?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PEG 400 mixtures (≤10% v/v) for in vitro assays .
  • Salt Formation : Synthesize hydrochloride or sodium salts via acid/base titration .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) to enhance bioavailability .

Advanced Question: How can chemoselective functionalization avoid side reactions in the cyclopropane core?

Methodological Answer:

  • Protecting Groups : Temporarily protect the sulfonamide with Boc groups during thiophene coupling .
  • Microwave-Assisted Synthesis : Accelerate reaction kinetics (e.g., 100°C, 30 min) to minimize cyclopropane ring-opening side reactions .
  • Flow Chemistry : Use microreactors for precise temperature/residence time control, improving selectivity .

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